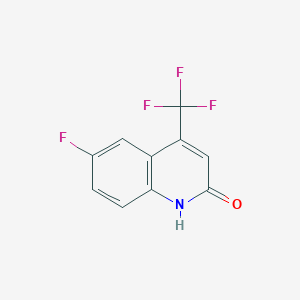

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

CAS No.: 328956-08-7

Cat. No.: VC2231147

Molecular Formula: C10H5F4NO

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328956-08-7 |

|---|---|

| Molecular Formula | C10H5F4NO |

| Molecular Weight | 231.15 g/mol |

| IUPAC Name | 6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

| Standard InChI Key | WUFRBOSKPZUGIS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-Fluoro-4-(trifluoromethyl)quinolin-2-ol is characterized by several key identifiers that uniquely define its chemical identity:

| Parameter | Value |

|---|---|

| CAS Registry Number | 328956-08-7 |

| Molecular Formula | C₁₀H₅F₄NO |

| Molecular Weight | 231.15 g/mol (calculated) |

| InChI | InChI=1/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

The compound is also known by several synonyms, including:

-

2(1H)-quinolinone, 6-fluoro-4-(trifluoromethyl)-

-

2-Quinolinol, 6-Fluoro-4-(Trifluoromethyl)-

-

6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one

Structural Features

The quinoline scaffold forms the core structure of this compound, with key functional groups strategically positioned:

-

A fluorine atom at the 6-position of the quinoline ring

-

A trifluoromethyl group (CF₃) at the 4-position

-

A hydroxyl group at the 2-position

This particular arrangement of substituents creates a molecule with distinct chemical properties and potential biological activities. The fluorine atom and trifluoromethyl group significantly increase the compound's lipophilicity, while the hydroxyl group provides a site for hydrogen bonding and increases polarity in that region of the molecule .

Physical and Chemical Properties

Physical Properties

The physical properties of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol are largely influenced by its structural features, particularly the presence of fluorine atoms:

| Property | Characteristic |

|---|---|

| Appearance | Fine crystalline solid |

| Solubility | Moderately soluble in organic solvents; limited water solubility |

| Lipophilicity | Enhanced due to fluorine and trifluoromethyl groups |

| Stability | Generally stable under normal conditions |

Chemical Reactivity

The reactivity of this compound is determined by its functional groups:

Biological Activity and Medicinal Applications

| Potential Activity | Structural Basis |

|---|---|

| Antimicrobial | Quinoline scaffold known for antimicrobial properties |

| Anticancer | Fluorinated compounds often show enhanced bioactivity |

| Enhanced Metabolic Stability | Trifluoromethyl group typically improves metabolic profile |

| Improved Bioavailability | Balanced hydrophobic/hydrophilic properties |

The compound is of interest in medicinal chemistry research due to these potential applications. The trifluoromethyl group is particularly valuable in drug design as it typically enhances metabolic stability and bioavailability of drug candidates .

Structure-Activity Relationships

The positioning of the functional groups in this compound is significant:

-

The 6-position fluorine contributes to membrane permeability and binding affinity

-

The 4-position trifluoromethyl group enhances lipophilicity and metabolic stability

-

The 2-position hydroxyl group provides a handle for hydrogen bonding with potential biological targets

These structural elements combine to create a compound with promising drug-like properties that warrant further investigation in pharmaceutical research .

| Package Size | Price Range (€) |

|---|---|

| 100 mg | 26.00-32.00 |

| 250 mg | 30.00-36.00 |

| 1 g | 51.00-71.00 |

| 5 g | 186.00-197.00 |

| 10 g | 253.00 |

| 25 g | 529.00-767.00 |

| 100 g | 2,486.00 |

This pricing structure suggests that the compound is produced in limited quantities primarily for research purposes, with significant economies of scale evident in larger package sizes .

Market Applications

Based on its properties and current market positioning, the compound appears to be targeted toward:

-

Pharmaceutical research and development

-

Medicinal chemistry

-

Chemical biology investigations

-

Material science applications requiring specialized fluorinated compounds

The relatively high cost for smaller quantities indicates its specialized nature and current position as a research tool rather than a bulk chemical .

Analytical Methods and Characterization

Identification Techniques

For identification and purity assessment of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol, several analytical methods are typically employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H-NMR to identify proton environments

-

¹⁹F-NMR for characterization of fluorine atoms

-

¹³C-NMR for carbon skeleton assessment

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry to confirm molecular formula

-

Fragmentation pattern analysis to verify structural features

-

-

Infrared Spectroscopy:

-

Identification of functional groups, particularly the hydroxyl moiety

-

Structure-Property Relationships

Electronic Effects

The electronic properties of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol are significantly influenced by its fluorine-containing substituents:

-

The electron-withdrawing nature of the fluorine atom at the 6-position affects the electron density of the aromatic system

-

The trifluoromethyl group at the 4-position creates a strong electron-withdrawing effect that impacts the reactivity of neighboring positions

-

These electronic effects combine to create a unique reactivity profile that differs from non-fluorinated quinoline derivatives

Conformational Analysis

The molecular conformation of this compound is affected by:

These conformational properties are crucial for understanding its binding interactions with potential biological targets .

Comparative Analysis with Related Compounds

Quinoline Derivatives Comparison

When compared to other quinoline derivatives, 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol shows distinctive features:

| Compound | Key Differences | Potential Impact |

|---|---|---|

| Non-fluorinated quinolines | Lacks F atoms | Lower lipophilicity, different reactivity |

| 6-Fluoro-2-methylquinolin-4-ol | Different substituent pattern | Different biological activity profile |

| Quinolin-2-ol derivatives | Lacks trifluoromethyl group | Reduced metabolic stability |

The unique combination of fluorine at the 6-position and trifluoromethyl at the 4-position distinguishes this compound from other quinoline derivatives and likely contributes to its specialized applications .

Structure-Activity Insights

Based on structure-activity relationships observed in similar compounds:

-

The fluorine at position 6 typically enhances membrane permeability

-

The trifluoromethyl group at position 4 generally increases metabolic stability

-

The hydroxyl group at position 2 often participates in hydrogen bonding with biological targets

These features collectively suggest potential applications in areas where these properties are advantageous, such as antibacterial, antiviral, or anticancer research .

Current Research and Future Directions

Research Gaps

Several important research areas remain to be fully explored for 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol:

-

Comprehensive biological activity profiling

-

Detailed structure-activity relationship studies

-

Optimization of synthetic routes for scaled production

-

Investigation of potential applications beyond medicinal chemistry

Future Prospects

The future research directions for this compound may include:

-

Development as a scaffold for medicinal chemistry libraries

-

Exploration of its potential in materials science applications

-

Investigation of its coordination chemistry with various metals

-

Assessment of its environmental impact and degradation pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume